molecular formula C7H6BrClFN B1380465 5-Bromo-4-chloro-2-fluorobenzylamine CAS No. 1780235-51-9

5-Bromo-4-chloro-2-fluorobenzylamine

Cat. No.: B1380465
CAS No.: 1780235-51-9
M. Wt: 238.48 g/mol
InChI Key: ABLAVZBUCUPTBI-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorobenzylamine is an organic compound with the molecular formula C7H6BrClFN. It is a derivative of benzylamine, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-fluorobenzylamine typically involves multi-step organic reactions. One common method is the halogenation of benzylamine derivatives. The process may include:

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-fluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Bromo-4-chloro-2-fluorobenzylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzylamine involves its interaction with specific molecular targets. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-2-fluorobenzylamine is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(5-bromo-4-chloro-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClFN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLAVZBUCUPTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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